2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 4-ethyl-1,2,4-triazole core substituted with a furan-2-yl group at position 5 and a sulfanyl-linked acetamide moiety bearing a 4-ethylphenyl group. Its molecular formula is C₁₉H₂₁N₄O₂S, with a molecular weight of 377.46 g/mol. The compound’s structure combines a heterocyclic triazole ring, known for its stability and bioactivity, with a furan ring that may enhance solubility and electronic interactions.
Key applications include its role in pharmacological studies, particularly as a derivative in anti-exudative agents, where its structural analogs have demonstrated efficacy comparable to diclofenac sodium in reducing inflammation .
Properties
CAS No. |
603981-68-6 |
|---|---|
Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H20N4O2S/c1-3-13-7-9-14(10-8-13)19-16(23)12-25-18-21-20-17(22(18)4-2)15-6-5-11-24-15/h5-11H,3-4,12H2,1-2H3,(H,19,23) |
InChI Key |
OGHVIDCUAYFBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
-
Thiosemicarbazide Formation :
-
Cyclization to Triazole :
Acetamide Coupling
-
S-Alkylation :
Key Characterization Data :
| Intermediate | NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| Triazole thiol | 1.35 (t, 3H, CH₂CH₃), 6.55 (s, 1H, furan H) | 223.08 |
| Final compound | 1.42 (t, 6H, 2×CH₂CH₃), 7.25–7.80 (m, aromatic H) | 356.44 |
One-Pot Sequential Synthesis
To improve efficiency, a one-pot method consolidates multiple steps:
-
Simultaneous Cyclization and Alkylation :
Advantages :
-
Reduces purification steps.
-
Minimizes solvent waste.
Solid-Phase Synthesis for High-Throughput Production
Patented methodologies describe resin-bound approaches for parallel synthesis:
-
Wang Resin Functionalization :
-
Stepwise Assembly :
Optimization Strategies
Solvent Effects
| Solvent | Reaction Time (hrs) | Yield (%) |
|---|---|---|
| DMF | 12 | 64 |
| Acetone | 18 | 58 |
| Ethanol | 24 | 49 |
Optimal solvent: DMF due to superior solubility of intermediates.
Catalytic Enhancements
-
Phase-Transfer Catalysts : Adding TBAB increases yield by 12% in one-pot syntheses.
-
Microwave Assistance : Reduces reaction time from 12 hrs to 20 min for solid-phase methods.
Challenges and Solutions
-
Byproduct Formation :
-
Competitive oxidation of the thiol group during S-alkylation.
-
Mitigation : Use nitrogen atmosphere and radical scavengers (e.g., BHT).
-
-
Low Triazole Cyclization Efficiency :
Scalability and Industrial Relevance
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 64% | 59% |
| Purity (HPLC) | 98.5% | 97.2% |
| Cycle Time | 18 hrs | 22 hrs |
Key bottleneck: Purification of the triazole thiol intermediate at scale.
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, thiols.
Substitution: Functionalized furan or triazole derivatives.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C22H18N4O2S2
- Molecular Weight : 434.53 g/mol
Structural Features
The compound features a triazole ring, which is often associated with antifungal and anticancer activities. The presence of the furan moiety enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
Biological Activity Studies
Research indicates that compounds containing triazole rings exhibit significant biological activities. The compound has been evaluated for:
- Antifungal Activity : Triazoles are well-known for their antifungal properties. Studies are ongoing to assess the efficacy of this compound against various fungal strains.
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: Anticancer Activity
A recent study demonstrated that derivatives of triazole compounds showed promising results in inhibiting tumor growth in vitro. The specific compound's structure allows for modifications that could enhance its therapeutic profile against specific cancers .
Agricultural Science
Fungicides Development
The unique structure of this compound positions it as a potential candidate for developing new fungicides. Its ability to disrupt fungal cell processes could lead to effective treatments for crop diseases.
Case Study: Agricultural Applications
Research has shown that similar triazole derivatives have been successfully used in agriculture to combat fungal pathogens in crops, leading to increased yield and quality .
Materials Science
Electronic and Optical Properties
The presence of conjugated systems within the compound suggests potential applications in materials science, particularly in developing organic electronic materials. The compound's unique electronic properties could be harnessed in:
- Organic Photovoltaics : Its ability to absorb light and convert it into electrical energy makes it suitable for solar cell applications.
- Optoelectronic Devices : The compound may also find use in light-emitting diodes (LEDs) due to its photonic properties.
Table 1: Summary of Potential Applications
| Application Area | Potential Uses | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Antifungal, Anticancer agents | Biological activity studies on various cell lines |
| Agricultural Science | Development of new fungicides | Efficacy against crop pathogens |
| Materials Science | Organic photovoltaics, optoelectronic devices | Investigation of electronic properties |
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or metabolic pathways.
Pathways Involved: It could interfere with nucleic acid synthesis or protein synthesis, leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Substituents : Replacing the furan-2-yl group with pyridinyl (e.g., VUAA1) introduces nitrogen atoms that may enhance hydrogen bonding and receptor interactions. This substitution is critical in insect odorant receptor studies, where VUAA1 acts as a potent Orco agonist .
- N-Aryl Groups : The 4-ethylphenyl group in the target compound contrasts with bromophenyl () or isopropylphenyl (OLC-12). These groups modulate lipophilicity, affecting membrane permeability and pharmacokinetics.
- Synthesis : The target compound and its analogs are synthesized via nucleophilic substitution of α-chloroacetamides with triazole-thiol intermediates. Yields and melting points vary with substituents; pyridinyl derivatives (e.g., 6a) exhibit higher melting points (161–184°C) compared to furan derivatives, likely due to stronger intermolecular interactions .
Anti-Exudative Activity
- Target Analogues: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed 48–62% inhibition of edema in rat models, comparable to diclofenac sodium (55–60%). The furan ring’s electron-rich nature may enhance anti-inflammatory interactions .
- Pyridinyl Derivatives : Compounds like VUAA1 and OLC-12 lack reported anti-exudative activity but are potent modulators of insect odorant receptors. VUAA1 activates Orco channels at 20 µM, enabling calcium influx in olfactory neurons .
Antimicrobial and Antioxidant Activity
- Pyridin-4-yl Derivatives : N-substituted aryl acetamides with pyridin-4-yl groups (e.g., KA3, KA7) demonstrated MIC values of 12.5–25 µg/mL against E. coli and S. aureus. Electron-withdrawing groups on the aryl ring improved activity .
Biological Activity
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class has gained significant attention due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound under consideration combines a triazole moiety with a sulfanyl group and an acetamide functionality, which may enhance its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 318.39 g/mol. The structure features a furan ring and a triazole ring, which are known for their biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antifungal Activity
- Mechanism : Triazole derivatives have been shown to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
- Efficacy : In vitro studies indicate that compounds similar to this triazole exhibit significant antifungal activity against various strains such as Candida albicans and Aspergillus niger. For instance, certain triazole derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against these fungi .
Antibacterial Activity
- Spectrum : The compound shows potential against both Gram-positive and Gram-negative bacteria.
- Studies : Research has indicated that 1,2,4-triazole derivatives can exhibit MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound may be effective in treating infections caused by resistant bacterial strains.
Anticancer Activity
- Research Findings : Triazole derivatives have been explored for their anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Mechanism : The mechanism often involves the inhibition of specific enzymes involved in DNA replication and repair .
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole compounds and evaluated their biological activities. Among them, compounds with the triazole-thioether structure exhibited potent antibacterial activity against drug-resistant strains .
- Structure-Activity Relationship (SAR) : The relationship between structural modifications in triazoles and their biological activity has been extensively studied. For example, the introduction of electron-withdrawing groups has been shown to enhance antifungal potency .
Data Table: Biological Activities of Related Triazole Derivatives
Q & A
Q. Q1. What are the key synthetic strategies for preparing 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide?
Methodological Answer: The compound is synthesized via multi-step alkylation and cyclization reactions. A common approach involves:
Alkylation of triazole-thione intermediates : Reacting 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH to introduce the sulfanyl-acetamide moiety .
Paal-Knorr condensation : Modifying the amino group at the 4th position of the triazole ring to introduce pyrolium fragments, enhancing structural diversity .
Recrystallization : Ethanol is typically used for purification to achieve high-purity yields .
Q. Q2. How is the anti-exudative activity of this compound evaluated in preclinical models?
Methodological Answer: Anti-exudative activity (AEA) is assessed using a rat model of formaldehyde-induced edema. Key steps include:
Dosing : Administering the compound at 50–100 mg/kg intraperitoneally.
Measurement : Quantifying exudate volume reduction in pleural or peritoneal cavities post-inflammation induction.
Controls : Comparing against standard anti-inflammatory agents (e.g., indomethacin) to validate efficacy .
Q. Q3. What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer: Structural confirmation relies on:
FT-IR : Identifying sulfanyl (C–S) and amide (N–H) functional groups.
NMR : Assigning protons on the furan, triazole, and ethylphenyl groups (e.g., δ 7.3–7.5 ppm for aromatic protons).
LCMS : Verifying molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. Q4. How do substituents at the 4th position of the triazole ring influence anti-inflammatory activity?
Methodological Answer: Substituent effects are systematically studied via SAR analysis:
Electron-withdrawing groups (e.g., nitro, chlorine) enhance AEA by stabilizing the triazole ring’s electronic environment.
Alkyl groups (e.g., ethyl) improve lipophilicity, aiding membrane permeability.
Comparative assays : Derivatives with 4-ethyl and 4-chloro substituents show 30–40% higher edema inhibition than unsubstituted analogs .
Q. Q5. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Quantum chemical calculations and reaction path search tools (e.g., ICReDD’s workflow) are applied to:
Predict intermediates : Identify energetically favorable pathways for alkylation and cyclization.
Optimize catalysts : Screen zeolites (e.g., Y-H) and solvents to reduce reaction time (e.g., from 12h to 5h at 150°C) .
Q. Q6. What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer: Contradictions arise from assay variability or pharmacokinetic factors. Mitigation strategies include:
Standardized protocols : Uniform dosing (e.g., 50 mg/kg) and inflammation models (e.g., carrageenan vs. formaldehyde).
Metabolic stability studies : Assessing hepatic microsomal degradation to explain discrepancies in vivo vs. in vitro .
Q. Q7. How are hybrid derivatives (e.g., pyrolium-triazole conjugates) synthesized and characterized?
Methodological Answer: Hybridization involves:
Condensation reactions : Coupling triazole-thione with pyrrole precursors via acid catalysis.
X-ray crystallography : Resolving crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions) to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
